Methoxymethyl 2-methoxybenzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, specifically an ester formed from anisic acid and methanol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is synthesized from commercially available starting materials, primarily through esterification reactions involving anisic acid and methanol. It can be produced in both laboratory and industrial settings, with methods optimized for yield and purity.
Methoxymethyl 2-methoxybenzoate is classified as an organic ester. It falls under the category of low-molecular-weight compounds, which are often utilized in chemical synthesis and research applications.
The synthesis of methoxymethyl 2-methoxybenzoate typically involves the esterification of anisic acid with methanol. This reaction requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants to the desired ester.
Technical Details:
Methoxymethyl 2-methoxybenzoate features a benzene ring substituted with two functional groups: a methoxy group and a methoxymethyl ester group. The structural representation can be summarized as follows:
The structure includes:
Property | Value |
---|---|
CAS Number | 648858-10-0 |
Molecular Formula | C10H12O4 |
Molecular Weight | 196.20 g/mol |
IUPAC Name | Methoxymethyl 2-methoxybenzoate |
InChI | InChI=1S/C10H12O4/c1-12-7-14-10(11)8-5-3-4-6-9(8)13-2/h3-6H,7H2,1-2H3 |
Methoxymethyl 2-methoxybenzoate undergoes several chemical reactions, including:
Technical Details:
The mechanism of action for methoxymethyl 2-methoxybenzoate involves its reactivity as an electrophile in various chemical reactions.
Methoxymethyl 2-methoxybenzoate is typically a colorless liquid or solid with a pleasant odor, making it suitable for applications in flavors and fragrances.
The compound exhibits typical reactivity associated with esters:
Relevant Data:
Property | Value |
---|---|
Appearance | Colorless liquid/solid |
Odor | Pleasant |
Solubility | Soluble in organic solvents |
Methoxymethyl 2-methoxybenzoate has diverse applications across various scientific fields:
This compound's versatility makes it valuable for research and industrial applications, reflecting its importance in organic synthesis and material science.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2